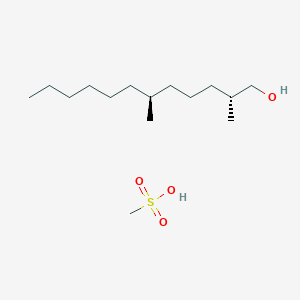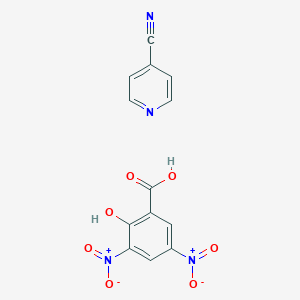![molecular formula C63H48Si2 B12608260 [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) CAS No. 874902-73-5](/img/structure/B12608260.png)
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a methylanthracene core linked to phenylene and triphenylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) typically involves multiple steps, starting with the preparation of the methylanthracene core This core is then functionalized with phenylene groups through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds.
Aplicaciones Científicas De Investigación
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in applications like fluorescence microscopy and photodynamic therapy.
Comparación Con Compuestos Similares
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
Anthracene-9,10-diylbis(methylene)dimalonic acid: Used as a singlet oxygen probe.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
The uniqueness of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) lies in its combination of anthracene, phenylene, and triphenylsilane groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
874902-73-5 |
|---|---|
Fórmula molecular |
C63H48Si2 |
Peso molecular |
861.2 g/mol |
Nombre IUPAC |
[3-[2-methyl-10-(3-triphenylsilylphenyl)anthracen-9-yl]phenyl]-triphenylsilane |
InChI |
InChI=1S/C63H48Si2/c1-47-42-43-60-61(44-47)63(49-25-23-39-57(46-49)65(53-32-14-5-15-33-53,54-34-16-6-17-35-54)55-36-18-7-19-37-55)59-41-21-20-40-58(59)62(60)48-24-22-38-56(45-48)64(50-26-8-2-9-27-50,51-28-10-3-11-29-51)52-30-12-4-13-31-52/h2-46H,1H3 |
Clave InChI |
VSNTUKKUZUMPLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


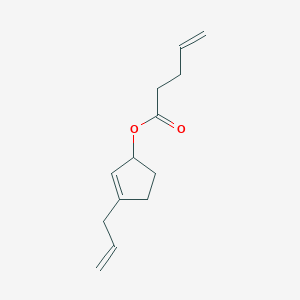
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
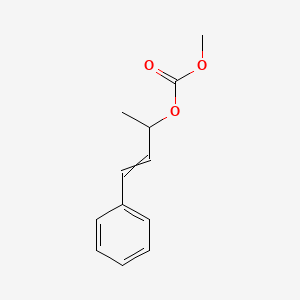
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
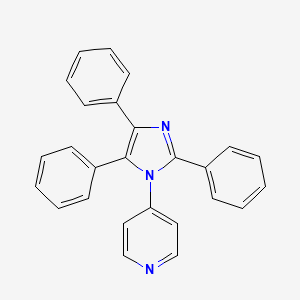
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
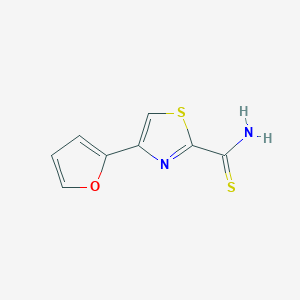
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
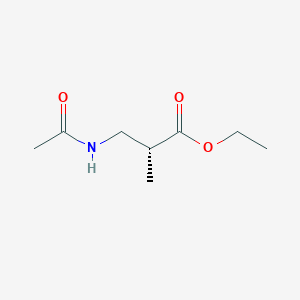
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
